molecular formula C12H16N2O3 B14198166 4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide CAS No. 917909-68-3

4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide

Cat. No.: B14198166
CAS No.: 917909-68-3
M. Wt: 236.27 g/mol
InChI Key: BMRNSTXLBXIPGZ-UHFFFAOYSA-N
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Description

4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide is a chemical compound with a complex structure that includes an amino group, a methyl group, and an oxolan-3-yloxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods: In an industrial setting, the production of benzamide derivatives like this compound can be scaled up using similar condensation reactions. The use of solid acid catalysts and ultrasonic irradiation can be adapted for large-scale production, ensuring efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the benzamide core can be reduced to form amines.

    Substitution: The oxolan-3-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the carbonyl group.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide involves its interaction with various molecular targets. The amino and oxolan-3-yloxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide is unique due to the presence of the oxolan-3-yloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired .

Properties

CAS No.

917909-68-3

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

4-amino-N-methyl-3-(oxolan-3-yloxy)benzamide

InChI

InChI=1S/C12H16N2O3/c1-14-12(15)8-2-3-10(13)11(6-8)17-9-4-5-16-7-9/h2-3,6,9H,4-5,7,13H2,1H3,(H,14,15)

InChI Key

BMRNSTXLBXIPGZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)N)OC2CCOC2

Origin of Product

United States

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